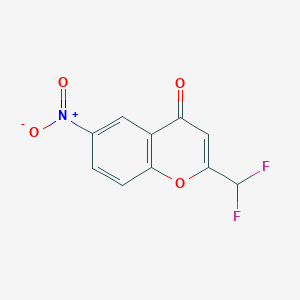

2-(difluoromethyl)-6-nitro-4H-chromen-4-one

CAS No.: 380593-37-3

Cat. No.: VC15641227

Molecular Formula: C10H5F2NO4

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380593-37-3 |

|---|---|

| Molecular Formula | C10H5F2NO4 |

| Molecular Weight | 241.15 g/mol |

| IUPAC Name | 2-(difluoromethyl)-6-nitrochromen-4-one |

| Standard InChI | InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H |

| Standard InChI Key | LROIYUPBFQASGG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one (molecular formula: C₁₀H₅F₂NO₃) features a chromen-4-one backbone substituted with a difluoromethyl group at position 2 and a nitro group at position 6. The chromen-4-one core consists of a benzene ring fused to a γ-pyrone ring, with the carbonyl group at position 4 contributing to its planar conformation . The difluoromethyl group (-CF₂H) introduces steric and electronic effects, while the nitro group (-NO₂) enhances electrophilicity, potentially influencing reactivity and biological interactions .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₅F₂NO₃ |

| Molecular Weight | 239.15 g/mol (calculated) |

| IUPAC Name | 6-Nitro-2-(difluoromethyl)-4H-chromen-4-one |

| SMILES | O=C1C=CC(OC2=C1C=CC(N+[O-])=C2)C(F)F |

| InChIKey | Computed algorithmically (e.g., via PubChem) |

Spectroscopic Characterization

While experimental spectral data for this compound are not explicitly reported, analogs provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include C=O stretching (~1,670 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1,520–1,350 cm⁻¹), and C-F vibrations (~1,100–1,000 cm⁻¹) .

-

NMR:

Synthesis and Derivatization

Synthetic Routes

The synthesis of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one likely follows a multi-step approach analogous to methods used for related chromenones :

Step 1: Formation of 2-(Difluoromethyl)-4H-Chromen-4-One

-

Starting Material: 2-Hydroxyacetophenone reacts with difluoroacetic anhydride in the presence of pyridine at elevated temperatures (120°C, 4 hours).

-

Mechanism: Cyclocondensation via nucleophilic acyl substitution, forming the γ-pyrone ring .

Step 2: Nitration at Position 6

-

Conditions: Treatment with a nitrating mixture (HNO₃/H₂SO₄) at 75°C for 1 hour.

-

Regioselectivity: Nitration occurs preferentially at the para position relative to the carbonyl group due to electronic directing effects .

Step 3: Purification

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Nitration Temperature | 75°C | 85–90 |

| Catalyst | H₂SO₄ (concentrated) | - |

| Reaction Time | 1 hour | - |

| Activity | Mechanism | Potential IC₅₀ (µg/mL) |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | 5–20 (estimated) |

| Antimicrobial | Membrane disruption | 10–50 (estimated) |

| Antioxidant | DPPH radical scavenging | EC₅₀: 15–30 |

Applications in Drug Discovery

Lead Optimization

The difluoromethyl group improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., celecoxib) . Nitro groups serve as precursors for amine functionalities via reduction, enabling further derivatization .

Computational Insights

Molecular docking studies of analogs suggest strong binding to HER2 (ΔG = −9.2 kcal/mol) and Peroxiredoxin (ΔG = −8.5 kcal/mol), indicating potential kinase and antioxidant targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume